1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
Trifluoromethylpyridine: A related compound with similar applications in agrochemicals and pharmaceuticals.
Fluoropyridine Derivatives: These compounds share the fluorine substitution but may differ in the position and number of fluorine atoms.
Pyridinamine Derivatives: These compounds have similar structures but may contain different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClF4N2 |
---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-13-6(7(9,10)11)1-4(5)2-12;/h1,3H,2,12H2;1H |
InChI Key |
FVCAEWKQSLRWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.